![molecular formula C25H28N4O5S2 B2551551 (Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 851716-98-8](/img/structure/B2551551.png)
(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex molecule that may be related to various biologically active compounds featuring a thiazole moiety. Thiazoles and their derivatives are known to exhibit a wide range of biological activities and are present in many marketed drugs . The presence of a (Z)-methyl 2-(methoxyimino)acetate moiety is a common feature in several compounds with potential biological activities, such as fungicidal and antibacterial properties .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of different starting materials to introduce the thiazole ring and various substituents. For example, the preparation of a Z-isomer of a thiadiazolyl compound involved skeletal rearrangement and O-methylation steps . Similarly, the synthesis of a thiazolidinone derivative was achieved by reacting ethyl acetoacetate with phenyl isothiocyanate and ethyl chloroacetate . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate phenylpiperazine and thioacetyl substituents.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using spectral analysis and X-ray crystallography . Computational methods such as the B3LYP/6-31G(d,p) method can be used to optimize the structure and predict geometric parameters, NMR spectra, and natural charges at different atomic sites . These techniques would be essential in analyzing the molecular structure of the compound .
Chemical Reactions Analysis
Thiazole and thiadiazole derivatives can undergo various chemical reactions depending on their substituents. The presence of a methoxyimino group suggests that the compound could participate in reactions typical for imines, such as nucleophilic addition. The phenylpiperazine moiety could also be involved in reactions due to its potential as a leaving group or through interactions with its nitrogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups and overall molecular structure. For instance, the presence of a methoxy group could affect the compound's solubility in organic solvents . The thiazole ring could contribute to the compound's stability and reactivity . Additionally, the phenylpiperazine substituent might impact the compound's boiling point, melting point, and ability to form crystals suitable for X-ray diffraction analysis .
科学的研究の応用
Chemical Synthesis and Molecular Docking
The research on compounds structurally related to (Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate focuses on their synthesis and potential as biologically active molecules. For instance, a series of iminothiazolidin-4-one acetate derivatives, sharing a similar structural motif, were synthesized and evaluated as inhibitors for aldehyde reductase (ALR1) and aldose reductase (ALR2), highlighting their potential in treating diabetic complications through the inhibition of aldose reductase (Sher Ali et al., 2012).
Antimicrobial Activities
Further exploration into the chemical space surrounding thiazole derivatives unveiled their capacity to act against microbial threats. A study by Wagnat W. Wardkhan et al. (2008) synthesized derivatives for antimicrobial activity testing against various bacterial and fungal strains, suggesting the broad-spectrum potential of such compounds in combating microbial infections (Wardkhan et al., 2008).
Synthetic Methodologies
Research also extends into the development of novel synthetic methodologies for constructing complex thiazole frameworks. The study by H. M. Mohamed (2014) outlines an efficient synthetic route for Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate derivatives, showcasing the versatility and applicability of thiazole cores in synthesizing biologically relevant molecules (Mohamed, 2014).
Catalysis
In the realm of catalysis, the incorporation of thiazole derivatives into zeolite frameworks has been investigated for their utility in oxidation reactions. M. Ghorbanloo and Ali Maleki Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand within zeolite Y, demonstrating an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).
Anticancer Potentials
The potential anticancer applications of thiazole-containing compounds have also been a focus. Research by Y. Mabkhot et al. (2019) on (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate revealed moderate cytotoxic activity against cancer cells, highlighting the promise of thiazolidinone derivatives in cancer therapy (Mabkhot et al., 2019).
特性
IUPAC Name |
methyl 2-[6-methoxy-2-[2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylacetyl]imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S2/c1-33-19-8-9-20-21(14-19)36-25(29(20)15-24(32)34-2)26-22(30)16-35-17-23(31)28-12-10-27(11-13-28)18-6-4-3-5-7-18/h3-9,14H,10-13,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQCEHGCCBLBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)CSCC(=O)N3CCN(CC3)C4=CC=CC=C4)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

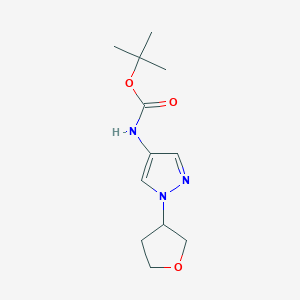

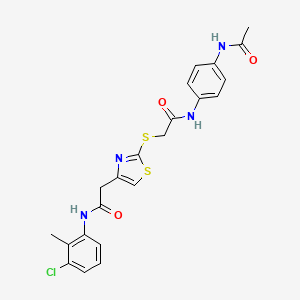
![2-((3-methoxypyrrolidin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2551473.png)
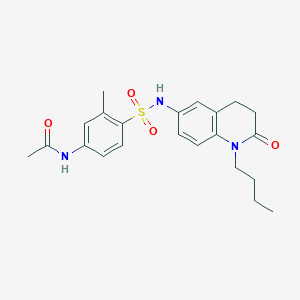
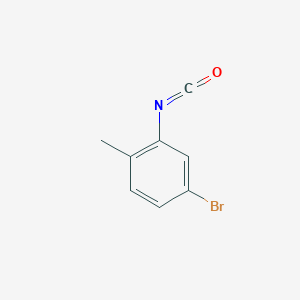
![1-(tetrahydro-2H-pyran-4-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2551480.png)
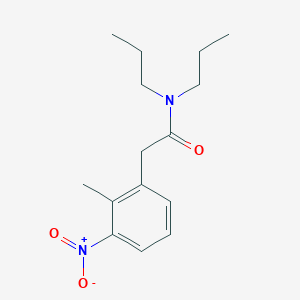
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2551482.png)
![(2,6-dichlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone](/img/structure/B2551485.png)
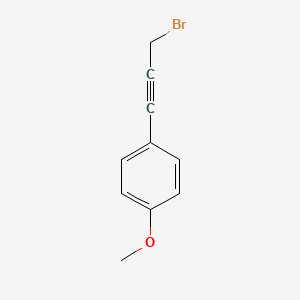
![4-Methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2551488.png)
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2551489.png)
![1-ethyl-4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)piperazine-2,3-dione](/img/structure/B2551490.png)